molecular formula C14H13N5O2 B6534889 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1172984-21-2

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6534889
CAS No.: 1172984-21-2
M. Wt: 283.29 g/mol
InChI Key: SEZUQLDMXMKHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a bis-heterocyclic compound comprising a 1,3,4-oxadiazole core linked to a 1,3-dimethylpyrazole moiety and a benzamide group. This structure integrates two pharmacologically significant heterocycles: pyrazole (known for antimicrobial and anti-inflammatory properties) and 1,3,4-oxadiazole (associated with antifungal and herbicidal activities). The dimethyl substitution on the pyrazole ring and the benzamide group likely influence its electronic profile, solubility, and biological interactions .

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-9-8-11(19(2)18-9)13-16-17-14(21-13)15-12(20)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZUQLDMXMKHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Conformational Analysis

Evidence from crystallographic studies highlights critical structural features:

  • Bond Lengths and Electronic Effects : In a related oxadiazole-pyrazole compound, the N4–C12 bond (1.290 Å) in the oxadiazole ring is shorter than the pyrazole N2–C9 bond (1.311 Å), attributed to the oxadiazole’s electron-withdrawing nature. This electronic polarization may enhance reactivity in the target compound .
  • Planarity and Dihedral Angles: The dihedral angle between the oxadiazole and pyrazole rings in a similar compound is 7.97°, indicating near-planar conjugation. This rigidity could favor target binding compared to non-planar analogs .

Implications for Pharmacological Development

The target compound’s 1,3-dimethylpyrazole group may offer metabolic stability over phenyl or furyl substituents (e.g., LMM5/LMM11) by reducing oxidative degradation. Its structural planarity (inferred from analogs) could enhance binding affinity to enzymatic targets, such as fungal lanosterol demethylase (linked to fluconazole’s mechanism) . However, empirical data on its efficacy, toxicity, and pharmacokinetics are needed to validate these hypotheses.

Biological Activity

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N5O_2C_{12}H_{13N_5O\_2}, with a molecular weight of 275.27 g/mol. The compound features a benzamide moiety attached to an oxadiazole ring, which is further substituted with a dimethylpyrazole group. This structural configuration is crucial for its biological activity.

Biological Activities

Research has indicated that compounds containing the oxadiazole unit exhibit a wide range of biological activities. Specifically, this compound has been studied for its anticancer properties and other pharmacological effects.

Anticancer Activity

A significant body of research has focused on the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. Notably, compounds with oxadiazole rings have demonstrated IC50 values in the low micromolar range against human leukemia (CEM) and breast cancer (MCF-7) cell lines .
CompoundCell LineIC50 (µM)
5aMCF-70.65
5bU9372.41

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Cycle Arrest : Flow cytometry analyses have indicated that certain derivatives can cause cell cycle arrest in the G0/G1 phase.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
  • Inhibition of Key Enzymes : Some studies suggest that oxadiazole derivatives can inhibit enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

Case Studies

Several case studies have highlighted the potential of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Leukemia Models : In models of acute lymphoblastic leukemia (ALL), the compound exhibited superior cytotoxicity compared to standard treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.